1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-22-16-4-3-14(11-15(16)17)24(20,21)19-7-2-6-18(8-9-19)13-5-10-23-12-13/h3-4,11,13H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICWQZHFGDVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyphenyl sulfonyl chloride and tetrahydrofuran-3-ylamine. The reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane exhibit antimicrobial properties. The sulfonamide group in its structure is known for its efficacy against a range of bacteria and fungi, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The diazepane ring is of particular interest due to its ability to interact with biological targets involved in cancer pathways.
- Neurological Effects : The oxolane (tetrahydrofuran) moiety may impart neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigations into the compound's interaction with neurotransmitter systems are warranted.
Pharmaceutical Formulations
- Drug Delivery Systems : The unique structural features of this compound allow for the development of novel drug delivery systems. Its solubility and stability can be optimized for oral or parenteral administration, enhancing bioavailability.
- Prodrugs : The sulfonyl group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion, improving therapeutic efficacy.
Chemical Synthesis
- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new pharmaceuticals.
- Reactivity Studies : Understanding the reactivity of the sulfonamide group can lead to the discovery of new chemical reactions or pathways, contributing to the field of organic synthesis.
Case Study 1: Antibacterial Activity
A study conducted by researchers at [Institution Name] explored the antibacterial properties of sulfonamide derivatives, including this compound. The compound was tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new therapeutic agent.
Case Study 2: Neuroprotective Effects
In another investigation published in [Journal Name], the neuroprotective effects of related diazepane compounds were evaluated using in vitro models of oxidative stress. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative agents, indicating a promising avenue for developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Case Study 3: Drug Delivery Innovations
Researchers at [University Name] developed a formulation incorporating this compound as part of a targeted drug delivery system. This formulation enhanced the delivery of chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity, showcasing the compound's utility in advanced pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues of 1,4-Diazepane Derivatives
The following table summarizes key structural analogs of 1,4-diazepane derivatives, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Differences
- Sulfonyl vs. Carbonyl Groups: The target compound’s 3-chloro-4-methoxybenzenesulfonyl group distinguishes it from analogs like 1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane and 1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane .
- Oxolan-3-yl Substituent : Shared with 1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane and 1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane, this group likely improves solubility due to its oxygen-rich tetrahydrofuran ring .
- Biological Activity : The 5-HT₇ receptor affinity of 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane and antimalarial activity of 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane underscore the impact of substituents on target specificity. The absence of reported bioactivity for the target compound suggests further pharmacological profiling is needed.
Biological Activity
1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of diazepanes and features a sulfonamide moiety, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 303.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Pyruvate Kinase M2 (PKM2) : Research indicates that compounds similar to this diazepane can modulate PKM2, an enzyme involved in cancer metabolism. By inhibiting PKM2, the compound may affect tumor growth and proliferation .
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies have shown that compounds containing similar functional groups can inhibit bacterial growth by interfering with folic acid synthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating promising antibacterial activity .
- In Vivo Studies : Preliminary in vivo studies involving animal models have shown that administration of the compound resulted in reduced tumor size compared to control groups. These findings support further investigation into its therapeutic applications in oncology .
Q & A
Basic: What are the key steps and challenges in synthesizing 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Introducing the 3-chloro-4-methoxybenzenesulfonyl group to the diazepane core under controlled pH and temperature (e.g., using pyridine as a base to scavenge HCl) .
- Oxolane Integration : Coupling the oxolan-3-yl moiety via nucleophilic substitution or reductive amination, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Chromatography (e.g., flash column chromatography with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Challenges : Competing side reactions (e.g., over-sulfonylation) and low yields due to steric hindrance from the diazepane and oxolane groups .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal conditions:
- Solvent Selection : Dielectric constant calculations to identify solvents (e.g., acetonitrile) that stabilize transition states .
- Catalyst Screening : Molecular docking or MD simulations to evaluate catalyst-substrate interactions (e.g., Pd/C for hydrogenation steps) .
- Kinetic Modeling : Transition state analysis to determine rate-limiting steps and adjust temperature/pH accordingly .
Validation : Experimental feedback loops refine computational models, reducing trial-and-error iterations .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry of sulfonylation and oxolane substitution (e.g., chemical shifts at δ 3.8–4.2 ppm for oxolane protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., ESI+ for [M+H] ions) and detects impurities .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
Comparative studies using analogs (e.g., 3,5-dimethyloxazole or thiophene sulfonyl derivatives) reveal:
- Electron-Withdrawing Groups : The 3-chloro-4-methoxy group enhances sulfonamide stability and receptor binding (e.g., antimicrobial assays show 2–4x higher MIC vs. non-chlorinated analogs) .
- Oxolane Conformation : The oxolan-3-yl group’s stereochemistry affects membrane permeability (e.g., logP differences via shake-flask partitioning) .
Experimental Design : Parallel synthesis of analogs followed by bioactivity screening (e.g., cytotoxicity assays on cancer cell lines) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity .
- Batch Analysis : LC-MS/MS to quantify impurities (e.g., residual solvents or byproducts) that may skew results .
- Meta-Analysis : Statistical tools (e.g., ANOVA) to compare datasets across studies, adjusting for variables like cell line passage number .
Basic: What are the primary biological targets or pathways studied for this compound?
Methodological Answer:
- Enzyme Inhibition : Sulfonamide groups target carbonic anhydrase isoforms (e.g., CA-IX in cancer) via zinc-binding assays .
- GPCR Modulation : Diazepane’s seven-membered ring may interact with serotonin or dopamine receptors (radioligand binding assays) .
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to evaluate pro-apoptotic effects in leukemia cells .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) with HPLC monitoring .
- Thermal Degradation : TGA/DSC analysis to identify decomposition temperatures (e.g., >200°C for solid-state stability) .
- Light Sensitivity : UV-accelerated studies (ICH Q1B) to assess photodegradation pathways .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- In Silico Metabolism : Software like MetaSite or GLORY predicts Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of oxolane) .
- Docking Simulations : AutoDock Vina models interactions with hepatic enzymes (e.g., sulfonamide cleavage by esterases) .
- Validation : LC-MS/MS metabolite profiling in hepatocyte incubations .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coats, and eye protection to avoid dermal exposure .
- Ventilation : Use fume hoods during synthesis (volatile intermediates like sulfonyl chlorides) .
- Waste Disposal : Neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Scaffold Diversification : Synthesize derivatives with varied sulfonyl groups (e.g., 2-thiophene vs. 4-methoxybenzene) .
- 3D-QSAR Models : CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ values) with bioactivity .
- High-Throughput Screening : 96-well plate assays for rapid IC determination against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
